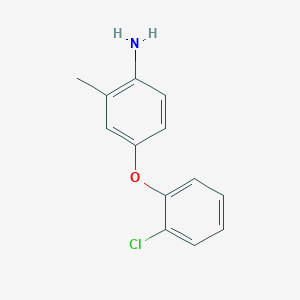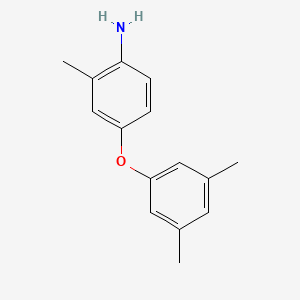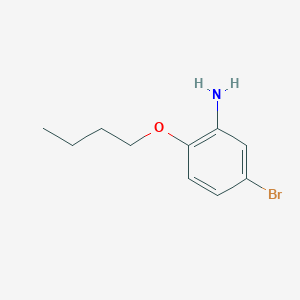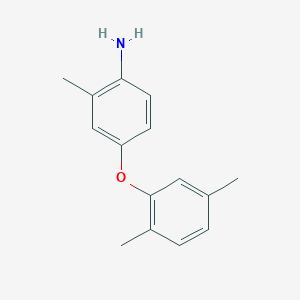
4-(2,5-Dimethylphenoxy)-2-methylaniline
Descripción general
Descripción
4-(2,5-Dimethylphenoxy)-2-methylaniline, also known as DMPM, is a phenoxy-based aniline compound that has recently been studied for its potential applications in various scientific research fields. DMPM has been studied for its synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
4-(2,5-Dimethylphenoxy)-2-methylaniline has been studied for its potential applications in various scientific research fields. For example, this compound has been studied for its potential use as a corrosion inhibitor in aqueous systems. This compound has also been studied for its potential use as a flame retardant in materials such as plastics and rubbers. Furthermore, this compound has been studied for its potential use as a surfactant in emulsion polymerization systems. Additionally, this compound has been studied for its potential use as a lubricant additive in lubricants and greases.
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dimethylphenoxy)-2-methylaniline is not fully understood. However, studies have suggested that this compound may act as an antioxidant, which could explain its potential use as a corrosion inhibitor. Additionally, studies have suggested that this compound may act as a surfactant, which could explain its potential use as a surfactant in emulsion polymerization systems. Furthermore, studies have suggested that this compound may act as a flame retardant, which could explain its potential use as a flame retardant in materials such as plastics and rubbers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been thoroughly studied. However, studies have suggested that this compound may act as an antioxidant, which could explain its potential use as a corrosion inhibitor. Additionally, studies have suggested that this compound may act as a surfactant, which could explain its potential use as a surfactant in emulsion polymerization systems. Furthermore, studies have suggested that this compound may act as a flame retardant, which could explain its potential use as a flame retardant in materials such as plastics and rubbers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2,5-Dimethylphenoxy)-2-methylaniline in lab experiments include its ease of synthesis, low cost, and low toxicity. Additionally, this compound is relatively stable and has a low vapor pressure, which makes it ideal for use in lab experiments. However, there are some limitations to using this compound in lab experiments. For example, this compound is not water-soluble and can be difficult to work with in aqueous systems. Additionally, this compound can be difficult to store due to its low vapor pressure.
Direcciones Futuras
There are a number of potential future directions for research related to 4-(2,5-Dimethylphenoxy)-2-methylaniline. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential of this compound as a flame retardant in materials such as plastics and rubbers. Furthermore, further research could be conducted to explore the potential of this compound as a corrosion inhibitor in aqueous systems. Finally, further research could be conducted to explore the potential of this compound as a surfactant in emulsion polymerization systems.
Propiedades
IUPAC Name |
4-(2,5-dimethylphenoxy)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-4-5-11(2)15(8-10)17-13-6-7-14(16)12(3)9-13/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIAKWFOTVHSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=CC(=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-4-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3171163.png)
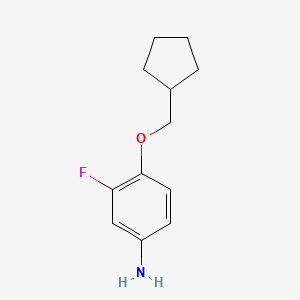

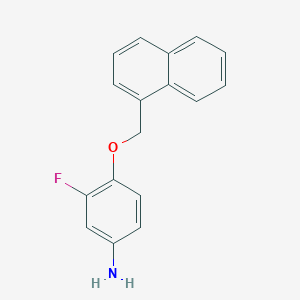
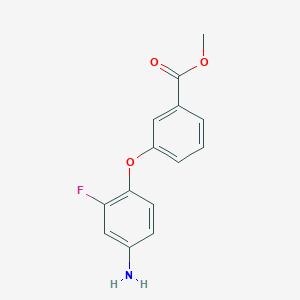
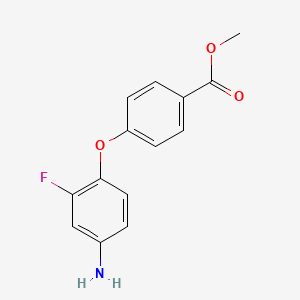
![4-[(4-Chloro-1-naphthyl)oxy]-3-fluorophenylamine](/img/structure/B3171204.png)


